molecular formula C6H14N2O B6167052 (3S)-3-amino-N-methylpentanamide CAS No. 2276843-05-9

(3S)-3-amino-N-methylpentanamide

Cat. No.: B6167052
CAS No.: 2276843-05-9
M. Wt: 130.2
InChI Key:
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Description

(3S)-3-amino-N-methylpentanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N-methylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopentanoic acid and methylamine.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 3-aminopentanoic acid is reacted with methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the amide group may yield primary or secondary amines.

Scientific Research Applications

(3S)-3-amino-N-methylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-N-methylpentanamide: The enantiomer of (3S)-3-amino-N-methylpentanamide, with a different three-dimensional arrangement.

    3-amino-N-methylbutanamide: A structurally similar compound with one less carbon in the backbone.

    N-methyl-3-aminopentanamide: A positional isomer with the methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-N-methylpentanamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "N-methyl-3-penten-1-amine", "Formaldehyde", "Hydrogen cyanide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Triethylamine", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: React N-methyl-3-penten-1-amine with formaldehyde and hydrogen cyanide in the presence of sodium borohydride to form (3S)-3-amino-4-methylhex-4-enenitrile.", "Step 2: Hydrolyze (3S)-3-amino-4-methylhex-4-enenitrile with hydrochloric acid to form (3S)-3-amino-4-methylhex-4-enoic acid.", "Step 3: Convert (3S)-3-amino-4-methylhex-4-enoic acid to its methyl ester by reacting with methanol and hydrochloric acid.", "Step 4: React the methyl ester of (3S)-3-amino-4-methylhex-4-enoic acid with acetic anhydride and triethylamine to form (3S)-3-acetamido-4-methylhex-4-enoic acid.", "Step 5: React (3S)-3-acetamido-4-methylhex-4-enoic acid with chloroacetyl chloride and triethylamine to form (3S)-3-amino-N-methylpentanamide." ] }

CAS No.

2276843-05-9

Molecular Formula

C6H14N2O

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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